3-(4-methoxyphenyl)-1H-indazol-5-amine
Description
Significance and Pharmacological Prominence of Indazole Derivatives
The significance of the indazole nucleus in drug discovery is underscored by its presence in several FDA-approved medications. rsc.orgresearchgate.net These compounds span a wide range of therapeutic areas, demonstrating the versatility of the indazole scaffold in interacting with diverse biological targets. For instance, Pazopanib, a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, features an indazole core. nih.gov Similarly, Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer, is built upon an indazole framework. nih.gov The antiemetic drug Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist, and the non-steroidal anti-inflammatory agent Benzydamine further exemplify the pharmacological breadth of indazole-containing drugs. nih.gov The successful clinical application of these molecules has cemented the indazole scaffold as a valuable pharmacophore, continually inspiring the design of new and improved therapeutic agents. researchgate.netnih.gov
Fundamental Structural Features and Tautomerism of the Indazole Nucleus
The fundamental structure of indazole consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This fusion results in a bicyclic aromatic system with the molecular formula C₇H₆N₂. A key characteristic of the indazole nucleus is its ability to exist in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole ring.
Overview of Key Biological Activities Associated with Indazole Derivatives
Indazole derivatives have been shown to exhibit a remarkable array of biological activities, making them a focal point of research in medicinal chemistry. The versatility of the indazole scaffold allows for the introduction of various substituents at different positions, leading to a wide range of pharmacological effects.
One of the most prominent activities of indazole derivatives is their anticancer potential. rsc.orgresearchgate.netmdpi.com Many indazole-based compounds function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and metastasis. nih.gov Beyond oncology, indazole derivatives have demonstrated significant anti-inflammatory properties. nih.govmdpi.commdpi.com The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. Furthermore, the indazole nucleus is a constituent of compounds with antimicrobial and antiparasitic activities. nih.gov Other notable biological activities associated with indazole derivatives include their roles as antihypertensive agents, antidepressants , and anti-HIV agents. nih.govmdpi.com
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Antimicrobial | Infectious Diseases |
| Antiparasitic | Infectious Diseases |
| Antihypertensive | Cardiovascular Diseases |
| Antidepressant | Central Nervous System Disorders |
| Anti-HIV | Virology |
Rationale for Investigating 3-(4-methoxyphenyl)-1H-indazol-5-amine within Indazole Research Paradigms
The specific compound, this compound, represents a logical convergence of well-established pharmacophoric elements within the broader landscape of indazole-based drug discovery. The rationale for its investigation is rooted in the proven contributions of both the 3-aryl indazole motif and the indazol-5-amine substructure to the biological activity of numerous compounds.
The Role of Aryl Moieties, including 4-Methoxyphenyl (B3050149), in Bioactive Indazoles
The introduction of an aryl group at the 3-position of the indazole ring is a common strategy in the design of bioactive molecules. This aryl moiety can engage in crucial interactions with the target protein, such as pi-pi stacking and hydrophobic interactions, thereby influencing the compound's potency and selectivity.
The Significance of the Indazol-5-amine Substructure in Drug Discovery
The amine group is a key functional group in medicinal chemistry, often involved in hydrogen bonding interactions with biological targets and contributing to the compound's solubility and pharmacokinetic properties. The position of the amine group on the indazole ring is crucial for determining its role in molecular recognition.
The indazol-5-amine substructure is a recognized pharmacophore in the development of kinase inhibitors. For example, 7-Bromo-1H-indazol-5-amine is a valuable intermediate in the synthesis of novel drug candidates, allowing for further chemical modifications at this position. nbinno.com Moreover, tert-Butyl 5-amino-1H-indazole-1-carboxylate serves as an intermediate in the preparation of protein kinase inhibitors, underscoring the importance of the 5-amino position for this class of therapeutic agents. chemicalbook.com The 1H-indazole-3-amine moiety, a related structure, is a well-known hinge-binding fragment in many kinase inhibitors, such as Linifanib, where it forms critical hydrogen bonds with the protein's hinge region. nih.gov Aromatic ring substitution at the C-5 position of indazole derivatives has garnered increasing attention in the quest to discover highly active and selective inhibitors. mdpi.com Therefore, the presence of an amine group at the 5-position of the indazole ring in this compound provides a strong rationale for its investigation as a potential biologically active compound.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJCACIVGSFXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626012 | |
| Record name | 3-(4-Methoxyphenyl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770701-75-2 | |
| Record name | 3-(4-Methoxyphenyl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indazole Derivatives and Approaches to 3 4 Methoxyphenyl 1h Indazol 5 Amine
General Synthetic Strategies for Indazole Ring Formation
The construction of the indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through several synthetic routes. These methods often involve the formation of the crucial N-N bond and subsequent cyclization to yield the desired heterocyclic scaffold.
Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. researchgate.net Palladium and copper catalysts are frequently employed in these transformations.
Palladium-catalyzed reactions often involve cross-coupling strategies. For instance, a two-step synthesis of substituted 3-aminoindazoles has been developed starting from 2-bromobenzonitriles. This method involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Another approach utilizes a palladium-catalyzed intramolecular C-H amination of aminohydrazones to form 1H-indazoles. nih.gov
Copper-catalyzed reactions are also prevalent in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide using a copper catalyst is an effective method for synthesizing 2H-indazoles. organic-chemistry.org Copper(I) oxide nanoparticles have also been used as a heterogeneous catalyst for this transformation in a green solvent like polyethylene glycol (PEG). organic-chemistry.org Furthermore, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives can produce substituted 3-aminoindazoles through a cascade process. organic-chemistry.org
Recent research has also explored the use of other transition metals. For example, rhodium(III)-catalyzed C–H bond functionalization and cyclative capture have been used to construct N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov Cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascades provide another route to N-aryl-2H-indazoles. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis
| Catalyst | Reactants | Product Type | Reference |
| Palladium | 2-bromobenzonitriles, benzophenone hydrazone | 3-aminoindazoles | organic-chemistry.org |
| Palladium | Aminohydrazones | 1H-indazoles | nih.gov |
| Copper | 2-bromobenzaldehydes, primary amines, sodium azide | 2H-indazoles | organic-chemistry.org |
| Rhodium(III) | Azobenzenes, aldehydes | N-aryl-2H-indazoles | nih.gov |
| Cobalt(III) | Azobenzenes, aldehydes | N-aryl-2H-indazoles | nih.gov |
Acid and base-catalyzed reactions represent more traditional yet effective methods for indazole synthesis. These reactions often involve condensation and cyclization steps. A common strategy involves the reaction of o-toluidine with sodium nitrite, which proceeds through an N-nitroso intermediate that cyclizes upon refluxing in benzene to form 1H-indazole. nih.gov
Acid catalysts, such as silica sulfuric acid, can facilitate the reaction between ortho-hydroxy acetophenones and hydrazine hydrate (B1144303), leading to the formation of 1H-indazoles at room temperature. nih.gov The use of solid acid catalysts offers advantages such as ease of recovery and reusability.
Base-promoted cyclizations are also employed. For example, the treatment of arylhydrazones derived from acetophenones or benzaldehydes substituted with a fluorine atom at the C2 position and a nitro group at the C5 position with a base can lead to deprotonation and subsequent nucleophilic aromatic substitution (SNAr) ring closure to form 1-aryl-5-nitro-1H-indazoles. researchgate.net
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of indazoles to reduce waste, avoid hazardous reagents, and improve energy efficiency. benthamdirect.comacs.org
Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions with fewer side products. heteroletters.org The synthesis of indazole derivatives has benefited from this technology. For instance, microwave irradiation can be used for the condensation of phenylhydrazine derivatives with substituted salicylaldehydes, followed by intramolecular cyclization to afford indazoles in shorter reaction times and with good to excellent yields compared to conventional heating methods. heteroletters.orgajrconline.org Microwave-assisted synthesis has been successfully applied to produce various indazole derivatives, including those with potential antifungal properties. jchr.orgjchr.org
Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. The synthesis of 2,3-disubstituted tetrahydro-2H-indazoles has been reported under solvent-free conditions using a solid acid catalyst. nih.gov
The use of natural and biodegradable catalysts is another green approach. For example, lemon peel powder has been utilized as a green and efficient natural catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasonic irradiation. researchgate.net Additionally, the use of greener solvents like polyethylene glycol (PEG) in copper-catalyzed syntheses of 2H-indazoles further enhances the environmental friendliness of the process. organic-chemistry.orgacs.org
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide a powerful and direct route to five-membered heterocyclic rings, including indazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.
A notable example is the reaction of diazo compounds with arynes (generated in situ from o-(trimethylsilyl)aryl triflates). This [3+2] cycloaddition provides a very direct and efficient pathway to a wide range of substituted indazoles in good to excellent yields under mild reaction conditions. organic-chemistry.orgacs.org The reaction is versatile, allowing for the synthesis of N-unsubstituted, N-arylated, and 1-acyl indazoles depending on the nature of the diazo compound and the reaction conditions. acs.org
Another [3+2] cycloaddition strategy involves the reaction of sydnones with arynes. This method is particularly effective for the synthesis of 2H-indazoles. The initial cycloaddition adduct spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] fashion to yield the stable 2H-indazole ring system. This approach offers mild reaction conditions and high yields without contamination from 1H-indazole isomers. nih.govnih.gov
Table 2: Comparison of General Indazole Synthetic Strategies
| Synthetic Strategy | Key Features | Typical Reactants | Product Scope |
| Transition Metal-Catalyzed Coupling | High efficiency, good functional group tolerance | Aryl halides, hydrazones, amines, aldehydes | Broad, including substituted 1H- and 2H-indazoles |
| Acid/Base Catalyzed Methodologies | Traditional, often cost-effective | Toluidines, hydroxyaryl ketones, arylhydrazones | Primarily 1H-indazoles |
| Green Chemistry Approaches | Reduced environmental impact, faster reactions | Varies, often uses greener solvents and catalysts | Diverse, depending on the specific green method |
| [3+2] Cycloaddition Reactions | Direct formation of the pyrazole ring | Diazo compounds, arynes, sydnones | Substituted 1H- and 2H-indazoles |
Synthetic Routes from Carbonylated Benzenes and Hydrazone/Oxime/Imine Derivatives
A common and versatile approach to constructing the 1H-indazole core involves the cyclization of appropriately substituted benzene derivatives. One such pathway begins with carbonylated benzenes, which can react with hydrazine or its derivatives to form hydrazones. These intermediates can then undergo intramolecular cyclization to yield the indazole ring system.
For example, the reaction of 2-halobenzonitriles with hydrazine derivatives, catalyzed by copper, can produce 3-aminoindazoles through a cascade coupling and condensation process. organic-chemistry.org Similarly, arylhydrazones can be synthesized from the condensation of o-chlorinated aromatic aldehydes and phenylhydrazine. nih.gov These hydrazones can then undergo intramolecular N-arylation, often catalyzed by copper, to form the 1H-indazole ring. nih.gov
Another strategy involves the direct aryl C-H amination of diaryl or tert-butyl aryl ketone hydrazones using iodine in the presence of a base, which also leads to the formation of 1H-indazoles. nih.gov Furthermore, N-tosylhydrazones can react with arynes, generated in situ, through a 1,3-dipolar cycloaddition to afford 3-substituted indazoles. organic-chemistry.orgamazonaws.com
The following table summarizes various starting materials and reagents used in these cyclization strategies to form the indazole scaffold.
| Starting Material | Reagent(s) | Key Transformation | Reference |
| Arylhydrazones | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Direct aryl C-H amination | nih.gov |
| Diaryl/tert-butyl aryl ketone hydrazones | Iodine, Potassium Iodide, Sodium Acetate | Direct aryl C-H amination | nih.gov |
| 2-Halobenzonitriles | Hydrazine carboxylic esters / N'-arylbenzohydrazides, Copper catalyst | Cascade coupling-condensation | organic-chemistry.org |
| N-Tosylhydrazones | Arynes | 1,3-dipolar cycloaddition | organic-chemistry.orgamazonaws.com |
| o-Chlorinated aromatic aldehydes | Phenylhydrazine, Copper(I) iodide | Intramolecular N-arylation of hydrazone | nih.gov |
Targeted Synthetic Approaches for 3-(4-methoxyphenyl)-1H-indazol-5-amine and Related Analogs
The synthesis of the specific molecule this compound requires a multi-step approach that involves forming the indazole core, introducing the 4-methoxyphenyl (B3050149) group at the C3 position, and functionalizing the C5 position with an amine group.
Strategies for Introducing the 4-Methoxyphenyl Group at the C3 Position
Attaching an aryl group, such as 4-methoxyphenyl, to the C3 position of the indazole ring is a critical step. Modern cross-coupling reactions are frequently employed for this purpose.
Direct C-H arylation has emerged as a powerful tool. Palladium-catalyzed C-H arylation of 1H-indazoles with haloarenes can furnish 3-arylated indazoles. researchgate.net A practical protocol utilizing a Pd(II)/1,10-phenanthroline catalyst has been developed for the direct C-3 arylation of indazoles with aryl iodides or bromides, which notably avoids the need for silver additives. nih.gov This method has proven robust and accommodates a broad range of substrates. nih.gov Similarly, copper-based catalytic systems, such as CuI/phen/LiOtBu, have also been effective for the C-H arylation of 2H-indazoles with iodoarenes. researchgate.net
An alternative to direct C-H activation is the reaction of N-tosylhydrazones with arynes. For instance, 4-methoxybenzaldehyde N-tosylhydrazone, prepared from 4-methoxybenzaldehyde and p-toluenesulfonyl hydrazide, can react with an in-situ generated aryne to yield 3-(4-methoxyphenyl)-1H-indazole. amazonaws.com
The table below details catalytic systems and reaction types for C3-arylation.
| Reaction Type | Catalyst System | Coupling Partners | Key Features | Reference(s) |
| C-H Arylation | Pd(OAc)₂ / 1,10-phenanthroline / Cs₂CO₃ | Indazole & Aryl iodide/bromide | High yields, broad scope, no silver additives | nih.gov |
| C-H Arylation | PdCl₂ / 1,10-phenanthroline / Ag₂CO₃ / K₃PO₄ | 1H- and 2H-indazoles & Haloarenes | Effective for both 1H- and 2H-isomers | researchgate.net |
| C-H Arylation | CuI / 1,10-phenanthroline / LiOtBu | 2H-indazoles & Iodoarenes | Less expensive copper catalyst | researchgate.net |
| 1,3-Dipolar Cycloaddition | N/A (Base mediated) | N-Tosylhydrazone & Aryne | Metal-free approach | amazonaws.com |
Methods for Functionalizing the C5 Position with an Amine Moiety
The introduction of an amine group at the C5 position is typically achieved by the reduction of a corresponding nitro group. The synthesis of the precursor, 5-nitroindazole, is a well-established process. One common method involves the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) in acetic acid with sodium nitrite, followed by intramolecular cyclization. orgsyn.orgchemicalbook.com Another route to 5-nitroindazole starts from 2-fluoro-5-nitrobenzaldehyde, which reacts with hydrazine hydrate in DMF. chemicalbook.comchemicalbook.com
Once 5-nitroindazole is obtained, the nitro group can be reduced to the desired 5-aminoindazole (B92378). This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The resulting 5-aminoindazole is a key intermediate that can be further elaborated. researchgate.netmdpi.com For instance, it can react with dichloropyrimidines to synthesize more complex indazolyl-pyrimidine derivatives. mdpi.com
The synthesis of the key 5-nitroindazole intermediate is summarized below.
| Starting Material | Reagents | Product | Reference(s) |
| 2-Methyl-4-nitroaniline | Acetic acid, Sodium nitrite | 5-Nitroindazole | orgsyn.orgchemicalbook.com |
| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF | 5-Nitroindazole | chemicalbook.comchemicalbook.com |
Multi-component Reactions for Indazole Scaffold Derivatization
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to building molecular complexity. nih.gov While not always directly yielding this compound, MCRs are valuable for creating diverse libraries of indazole derivatives.
For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be used to synthesize 2H-indazoles. organic-chemistry.org This method demonstrates high tolerance for various functional groups. organic-chemistry.org Another three-component reaction involves the condensation of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles in a green solvent, also yielding 2H-indazoles. organic-chemistry.org Such strategies allow for rapid access to a wide range of substituted indazoles, which can then be further functionalized.
Advanced Biological Evaluation and Mechanism of Action Studies of Indazole Derivatives, with Implications for 3 4 Methoxyphenyl 1h Indazol 5 Amine
Antineoplastic and Anticancer Activities
The indazole scaffold is a well-established pharmacophore in the development of anticancer agents. Numerous derivatives have been synthesized and evaluated for their ability to combat cancer cell growth and proliferation. While extensive research has been conducted on the broader family of indazole compounds, specific data focusing solely on 3-(4-methoxyphenyl)-1H-indazol-5-amine is limited. However, insights can be gleaned from studies on structurally related analogs.
Modulation of Oncogenic Pathways (e.g., IDO1, HIF-1, Carbonic Anhydrase)
The influence of this compound on key oncogenic pathways such as those involving indoleamine 2,3-dioxygenase 1 (IDO1), hypoxia-inducible factor-1 (HIF-1), and carbonic anhydrase remains an area where specific research is lacking. While indazole derivatives have been explored as modulators of these pathways, data directly pertaining to this compound is not available in the reviewed literature.
Cellular Effects in Cancer Cell Lines
The direct impact of this compound on the growth and proliferation of cancer cells is a critical aspect of its potential as an anticancer agent.
Table 1: Reported Antiproliferative Activity Context for a Related Indazole Derivative
| Compound/Modification | Cell Line | Observed Activity | Reference |
| Replacement of 3-fluorophenyl with 4-methoxyphenyl (B3050149) at C-5 | K562 | 2-10 fold decrease in inhibitory activity | nih.gov |
Apoptosis Induction and Cell Cycle Modulation
A key strategy in the development of anticancer agents is the identification of compounds that can induce programmed cell death (apoptosis) and beneficially modulate the cell cycle in tumor cells. Various indazole derivatives have demonstrated significant efficacy in these areas.
Studies on polysubstituted indazoles have shown their ability to trigger apoptosis and disrupt the cell cycle in human cancer cell lines. nih.gov For instance, certain indazoles cause a block in the S phase of the cell cycle, which is associated with DNA synthesis, while others lead to an increase in cells in the G2/M phase. nih.gov A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their effects on cancer cells. One derivative, compound 6o, was shown to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov Treatment with compound 6o led to a significant increase in the total apoptosis rate, which was confirmed to be mediated by the inhibition of Bcl2 family members. nih.gov
Another indazole derivative, compound 2f, also demonstrated potent pro-apoptotic activity in 4T1 breast cancer cells. researchgate.netrsc.org Its mechanism was linked to the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org Furthermore, compound 2f was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) within the cancer cells, which are known triggers for apoptosis. researchgate.netrsc.org
The ability of these indazole compounds to induce cell cycle arrest and promote apoptosis underscores the potential of the indazole scaffold as a source of effective anticancer agents.
Table 1: Effect of Indazole Derivative 6o on Apoptosis in K562 Cells
| Concentration of 6o | Total Apoptosis Rate (%) |
|---|---|
| Control | Not specified |
| 10 µM | 9.64% |
| 12 µM | 16.59% |
| 14 µM | 37.72% |
Data sourced from a study on 1H-indazole-3-amine derivatives, where K562 cells were treated for 48 hours. nih.gov
In vivo Antitumor Efficacy in Preclinical Models
The translation of in vitro anticancer activity to in vivo efficacy is a critical step in drug development. Indazole derivatives have shown promise in preclinical animal models, demonstrating their potential to suppress tumor growth in a living system.
In a study utilizing a 4T1 breast cancer tumor model, the indazole derivative known as 2f was shown to significantly suppress tumor growth in vivo without causing obvious side effects. researchgate.netrsc.org This finding is crucial as it highlights the potential for developing indazole-based therapies that are both effective and well-tolerated. The antitumor activity in vivo corroborates the in vitro findings that compound 2f inhibits cell proliferation and invasion while promoting apoptosis. researchgate.net
While the antitumor effects are paramount, other in vivo studies have highlighted the anti-inflammatory properties of indazoles, which can be relevant in the tumor microenvironment. For example, pyrrole-indazole derivatives have been shown to reduce carrageenan-induced paw edema in rats, demonstrating in vivo anti-inflammatory action. nih.gov
These preclinical successes validate the indazole scaffold as a promising foundation for the development of new anticancer therapeutics. nih.govresearchgate.net
Anti-inflammatory Properties
The indazole core is not only prevalent in antitumor agents but also in compounds designed to combat inflammation. mdpi.com The anti-inflammatory effects of indazole derivatives are often multifactorial, involving the inhibition of key enzymes and the modulation of inflammatory signaling pathways.
Cyclooxygenase (COX) Inhibition and Prostaglandin (B15479496) Biosynthesis Modulation
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). mdpi.com PGs are key mediators of inflammation, pain, and fever. doi.org The indazole structure has been successfully utilized to create potent and selective COX inhibitors.
A study investigating indazole and its simple derivatives, such as 5-aminoindazole (B92378), found that they inhibited the COX-2 enzyme in a concentration-dependent manner. nih.govnih.gov Further research has focused on developing indazole derivatives with high selectivity for COX-2 over the COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects. nih.govnih.gov A series of (aza)indazole derivatives were developed, leading to the identification of compound 16 , which exhibited an IC₅₀ value of 0.409 µM for COX-2 and showed no significant inhibition of COX-1 at concentrations up to 30 µM. nih.gov Similarly, certain 2H-indazole derivatives have displayed in vitro inhibitory activity against human COX-2, with computational docking studies suggesting a binding mode comparable to the selective COX-2 inhibitor rofecoxib. mdpi.com
Table 2: COX-2 Inhibition by a Selected Indazole Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| Derivative 16 | COX-2 | 0.409 | Highly selective vs. COX-1 |
Data from a study on selective COX-2 inhibitors in the (aza)indazole series. nih.gov
The demonstrated ability of various indazole-based compounds to inhibit COX-2, and thus modulate prostaglandin biosynthesis, establishes this scaffold as a viable candidate for developing novel anti-inflammatory drugs.
Lipoxygenase Inhibition
Beyond the cyclooxygenase pathway, the lipoxygenase (LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. acs.org Inhibition of LOX enzymes, particularly 5-lipoxygenase (5-LOX), is a key strategy for treating inflammatory diseases.
Research into indazole derivatives has revealed their potential as LOX inhibitors. A study focused on developing novel 5-LOX inhibitors designed and synthesized a series of N-substituted pyrroles conjugated with indazole moieties. nih.gov From this series, a hit molecule (8 ) bearing a naphthyl group was identified, showing an IC₅₀ value of 22 µM in a soybean lipoxygenase in vitro assay. nih.gov This work demonstrates that the indazole framework can be effectively utilized to create inhibitors of this important inflammatory enzyme.
Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Free Radicals)
Chronic inflammation is sustained by a complex network of chemical signals, including pro-inflammatory cytokines and reactive oxygen species (free radicals). Effective anti-inflammatory agents often act by suppressing these mediators.
Indazole and its derivatives have been shown to modulate these pathways effectively. A comprehensive study revealed that indazole, 5-aminoindazole, and 6-nitroindazole (B21905) inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. nih.govresearchgate.net The same study also demonstrated that these compounds possess significant free-radical scavenging activity. Specifically, 5-aminoindazole and 6-nitroindazole inhibited lipid peroxidation by up to 70% and showed the ability to scavenge DPPH free radicals. nih.gov This dual action of inhibiting pro-inflammatory cytokines and neutralizing free radicals suggests that the anti-inflammatory effects of indazoles are robust and multi-faceted.
Table 3: TNF-α Inhibition by Indazole Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| Dexamethasone (Standard) | 31.67 |
| Indazole | 220.11 |
| 5-aminoindazole | 230.19 |
Data from an in vitro study on the anti-inflammatory activity of indazole derivatives. nih.gov
Transient Receptor Potential A1 (TRPA1) Antagonism
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a sensor for noxious stimuli and is highly expressed in sensory neurons. nih.gov It plays a significant role in mediating pain and neurogenic inflammation, making it an attractive target for novel analgesic and anti-inflammatory drugs. researchgate.net
The indazole scaffold has been successfully identified as a core structure for the development of potent TRPA1 antagonists. A dedicated study described a series of indazole-based compounds that act as TRPA1 antagonists. nih.gov Several analogues from this series demonstrated good in vivo exposure and showed significant efficacy in rodent models of inflammatory pain when administered either systemically or topically. nih.gov Computational modeling suggested that these indazole compounds bind in the S5 region of the TRPA1 channel. nih.gov The discovery of this series of indazole TRPA1 antagonists opens a new avenue for the therapeutic application of this versatile chemical scaffold in pain and inflammation. researchgate.net
In vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema)
The anti-inflammatory potential of novel chemical entities is frequently assessed using the carrageenan-induced paw edema model in rats, a standard and widely used preliminary screen for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov This model induces acute inflammation characterized by edema, which peaks a few hours after the sub-plantar injection of carrageenan, a phlogistic agent. nih.govnih.gov The release of inflammatory and pro-inflammatory mediators, including prostaglandins, histamine, and bradykinin, drives this response. nih.gov
The effectiveness of a test compound is measured by its ability to reduce the volume of the inflamed paw over time, compared to a control group. nih.gov This percentage of inhibition provides a quantitative measure of anti-inflammatory activity. For instance, various N-acyl hydrazone derivatives have been evaluated using this method, with some showing significant reduction in inflammation. researchgate.net Similarly, novel benzenesulfonamide (B165840) derivatives incorporating a spirotriazolotriazine scaffold have demonstrated significant, dose-dependent inhibition of edema in this model. mdpi.com While specific in vivo anti-inflammatory data for this compound is not prominently available in the reviewed literature, the known anti-inflammatory properties of the broader indazole class suggest its potential in this area. nih.gov Benzydamine, an indazole-based NSAID, is a notable example of a clinically used anti-inflammatory drug from this family. nih.gov
Table 1: Anti-inflammatory Activity of Various Compounds in Carrageenan-Induced Paw Edema Model This table presents data for representative compounds from the literature to illustrate the application of the model.
| Compound/Drug | Animal Model | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Compound 13 (Benzoxazolinone-based 1,3,4-thiadiazole) | Rat | 62.00% | 3 | researchgate.net |
| Indomethacin (Standard NSAID) | Rat | 67.00% | 3 | researchgate.net |
| Compound 4c (N-acyl hydrazone derivative) | Rat | 52.8% | 4 | researchgate.net |
| Pistacia lentiscus Fruit Oil (PLFO) | Rat | 70% | 5 | nih.gov |
| Compound 3 (Benzenesulfonamide derivative) | Rat | 95.2% (membrane stabilization) | Not specified | mdpi.com |
Antimicrobial and Antiparasitic Activities
The indazole scaffold is a recurring motif in the development of agents targeting microbial and parasitic pathogens. nih.gov Research into related heterocyclic systems, such as pyrazoles and triazoles, further underscores the potential of nitrogen-containing ring systems in antimicrobial drug discovery.
Antibacterial Spectrum and Potency (Gram-positive and Gram-negative Bacteria)
Derivatives of the indazole and structurally related pyrazole (B372694) families have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govdoi.org For example, certain 5-aminopyrazole derivatives exhibit excellent activity, with Minimum Inhibitory Concentrations (MICs) as low as 2–8 μg/ml against Staphylococcus aureus (Gram-positive). doi.org In contrast, some studies on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and related thiazoles found activity primarily against Gram-negative species like Klebsiella pneumoniae and Acinetobacter baumannii, with no observed activity against the Gram-positive bacteria tested. nih.gov
The substitution pattern on the heterocyclic core is critical. A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and tested, with several compounds showing potent activity against a panel of both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Similarly, Schiff-base compounds like 2-amino-4-(4-methoxyphenyl)-1,3-thiazole have demonstrated activity against E. coli and S. aureus. researchgate.net While specific MIC values for this compound are not detailed, the collective data suggest that the indazole class is a promising foundation for developing new antibacterial agents.
Table 2: Antibacterial Activity of Representative Heterocyclic Compounds
| Compound Class | Target Organism | Activity (MIC) | Reference |
| 5-Aminopyrazoles (e.g., 4a, 4b) | S. aureus (Gram-positive) | 2–8 μg/ml | doi.org |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles | K. pneumoniae (Gram-negative) | 1024 μg/ml | nih.gov |
| 4,5-Diphenyl-1H-imidazole derivative (6d) | S. aureus (Gram-positive) | 4 μg/ml | semanticscholar.org |
| 5-Amino-4-quinolones | Various Gram-positive clinical isolates | ≤0.06 μg/mL | nih.gov |
Antifungal Efficacy (e.g., Candida albicans, Candida glabrata)
Fungal infections, particularly those caused by opportunistic pathogens like Candida species, represent a significant health challenge, driving the search for new antifungal agents. nih.gov Heterocyclic compounds, especially those containing triazole rings, are a cornerstone of antifungal therapy. Research into novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides revealed that many derivatives exhibit greater efficacy than the standard drug fluconazole, particularly against Candida albicans, with MIC values ≤ 25 µg/mL. nih.gov
The emergence of resistance in species like Candida glabrata to first-line agents has intensified research. nih.gov New agents like Ibrexafungerp, a glucan synthase inhibitor, show broad activity against both wild-type and resistant C. glabrata strains. nih.gov While direct antifungal data for this compound is sparse, related pyrazole amine derivatives have been screened for activity against various mycotoxic fungal strains, indicating the potential of this chemical space. nih.gov
Table 3: Antifungal Activity of Representative Triazole Derivatives Against Candida Species
| Compound | Target Organism | Activity (MIC) | Reference |
| Compound 26 (Pyridine-3-sulfonamide) | Candida albicans ATCC 10231 | 25 µg/mL | nih.gov |
| Compound 34 (Pyridine-3-sulfonamide) | Candida albicans ATCC 10231 | 25 µg/mL | nih.gov |
| Compound 35 (Pyridine-3-sulfonamide) | Candida albicans ATCC 10231 | 50 µg/mL | nih.gov |
| Fluconazole (Standard) | Candida albicans ATCC 10231 | 100 µg/mL | nih.gov |
Antiprotozoal Activity (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)
Infections caused by protozoan parasites like Giardia lamblia (syn. intestinalis), Entamoeba histolytica, and Trichomonas vaginalis are a major global health issue. mdpi.comnih.gov Metronidazole is a primary treatment, but concerns over side effects and emerging resistance necessitate the search for new therapeutic options. nih.govfrontiersin.org
Significantly, 2H-indazole derivatives have been reported to exhibit potent in vitro antiprotozoal activity against E. histolytica, G. lamblia, and T. vaginalis, often at lower concentrations and with higher potency compared to metronidazole. frontiersin.org This positions the indazole scaffold as a highly promising starting point for the development of novel antiprotozoal drugs. While specific data for this compound is not available, the strong performance of other indazoles in this therapeutic area is noteworthy. For context, organic salts of benzimidazoles, another class of heterocyclic compounds, have also shown enhanced activity against these parasites compared to their parent drugs. mdpi.compreprints.org
Table 4: In Vitro Antiprotozoal Activity of Representative Compounds
| Compound/Class | E. histolytica (IC₅₀) | G. lamblia (IC₅₀) | T. vaginalis (IC₅₀) | Reference |
| 2H-Indazole Derivatives | Reported to be more potent than Metronidazole | Reported to be more potent than Metronidazole | Reported to be more potent than Metronidazole | frontiersin.org |
| Albendazole Salt (A2) | 37.95 µM | 38.02 µM | 125.53 µM | mdpi.com |
| Metronidazole (Standard) | 1.8-8.2 µM (general range) | 0.8-6.9 µM (general range) | 0.2-2.5 µM (general range) | mdpi.comfrontiersin.org |
| Cherimolacyclopeptide D | 3.49 µg/mL | 5.39 µg/mL | Not Tested | nih.gov |
Target-Specific Antimicrobial Mechanisms (e.g., DNA Gyrase B Inhibition)
To overcome resistance, research has focused on novel bacterial targets. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that is absent in humans, making it an attractive target for antibiotics. researchgate.net The B-subunit of DNA gyrase (GyrB) has an ATP-binding site that can be targeted by inhibitors. nih.gov
Several classes of GyrB inhibitors have been described, and notably, this includes indazole derivatives. researchgate.net Specifically, 3-(thiazol-2-yl)-1H-indazole derivatives are listed among known GyrB inhibitors. researchgate.net Furthermore, in silico screening studies using 3D-pharmacophore models designed to find GyrB inhibitors successfully retrieved active compounds containing indazole scaffolds. nih.gov This strongly suggests that the indazole core is a suitable template for binding to the ATP-binding site of GyrB. Inhibition of this enzyme disrupts DNA replication and repair, leading to bacterial cell death. This provides a plausible and validated mechanism of action for the antibacterial activity of the indazole class of compounds.
Other Pharmacological Activities (Selectively chosen for academic relevance)
Beyond antimicrobial and anti-inflammatory effects, indazole derivatives have garnered significant attention for their potent antitumor activities. nih.gov The substitution pattern on the indazole ring plays a crucial role in determining cytotoxic potential. For instance, in a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a C5-phenyl ring was found to be important for activity against the K562 leukemia cell line. nih.gov A noteworthy finding from this study was that replacing the phenyl group with a 4-methoxyphenyl group led to a decrease in inhibitory activity, highlighting the sensitivity of the pharmacophore to substitution at this position. nih.gov
The mechanism of anticancer action for related structures often involves the disruption of microtubule dynamics. A number of compounds containing a 3,4,5-trimethoxyphenyl group, which shares some structural similarity with a 4-methoxyphenyl group, have been designed as tubulin polymerization inhibitors. researchgate.netnih.govrsc.org These agents bind to the colchicine (B1669291) site on tubulin, leading to microtubule network disruption, cell cycle arrest in the G2/M phase, and subsequent apoptosis. researchgate.net Other related heterocyclic systems, such as pyrazolo[3,4-b]pyridines featuring a 3-(4-methoxyphenyl) substituent, have been shown to induce apoptosis by inhibiting cyclin-dependent kinases like CDK2 and/or CDK9. mdpi.com These findings suggest that potential anticancer activity for a compound like this compound could be mediated through various pathways, including kinase inhibition or interaction with the tubulin cytoskeleton.
Selective Estrogen Receptor Degraders (SERDs) and Estrogen Receptor (ERα) Inhibitors
The estrogen receptor α (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target. Endocrine therapies aim to block ERα signaling through various mechanisms. Selective Estrogen Receptor Modulators (SERMs) competitively bind to ERα, while aromatase inhibitors decrease the production of estrogen. A more recent and advanced approach involves the use of Selective Estrogen Receptor Degraders (SERDs), which not only bind to ERα but also induce its degradation. This dual mechanism of action can overcome resistance to other endocrine therapies.
The indazole scaffold has emerged as a promising framework for the development of novel SERDs. Researchers have successfully identified series of 1H-indazole derivatives that act as potent and orally bioavailable SERDs. For instance, structure-activity relationship (SAR) studies on a triphenylalkene scaffold led to the identification of a 1H-indazole derivative as a highly efficient degrader of ERα with an IC₅₀ value of 0.7 nM. This compound demonstrated good bioavailability and robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models.
Further optimization of indazole-based SERDs has been explored by modifying various positions of the indazole ring and its substituents. For example, replacing a 6-hydroxybenzothiophene moiety with a 6H-thieno[2,3-e]indazole group in a known SERD led to the discovery of a candidate with potent ERα degradation, improved pharmacokinetic properties, and significant antitumor efficacy in preclinical models.
While the indazole nucleus is a key feature of these potent SERDs, there is currently no specific published research identifying This compound as a SERD or an ERα inhibitor. However, given that other indazole derivatives with varied substitutions have demonstrated significant activity in this area, it is plausible that this compound could exhibit similar properties. Further investigation into its ability to bind to and degrade ERα would be necessary to confirm this potential.
Table 1: Examples of Indazole Derivatives as SERDs and ERα Inhibitors
| Compound Class | Key Findings | Reference |
|---|---|---|
| 1H-indazole derivatives | Identified as orally bioavailable SERDs; one compound showed an ERα degradation IC₅₀ of 0.7 nM and activity in tamoxifen-resistant models. | |
| Thieno[2,3-e]indazole derivatives | Replacement of a benzothiophene (B83047) with a thieno[2,3-e]indazole scaffold led to a potent ERα degrader with improved pharmacokinetics and in vivo efficacy. |
Enzyme Inhibition Beyond Kinases and IDO1 (e.g., Dihydroorotate Dehydrogenase (DHODH))
Indazole derivatives are well-known as inhibitors of various protein kinases. However, their inhibitory activity extends to other enzyme classes that are crucial for cell proliferation and survival. One such enzyme is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA precursors. As many parasitic organisms and rapidly proliferating cancer cells have a high demand for pyrimidines and may lack salvage pathways, DHODH has become an attractive therapeutic target.
Research has led to the discovery of indazole-containing compounds as potent inhibitors of DHODH. For example, a chiral tetrahydroindazole (B12648868) derivative was identified as a potent DHODH inhibitor through target deconvolution studies. The active enantiomer was found to inhibit DHODH, leading to an accumulation of cancer cells in the S-phase of the cell cycle and an increase in p53 synthesis. Further structure-activity relationship studies of analogs led to the identification of even more potent DHODH inhibitors. The inhibition of DHODH by these compounds was confirmed to be the mechanism of their antiproliferative effects, which could be reversed by the addition of exogenous uridine.
The therapeutic potential of DHODH inhibitors is being explored in various diseases, including autoimmune disorders and viral infections, due to their ability to suppress immune cell proliferation and viral replication.
Currently, there is no direct evidence in the scientific literature to suggest that This compound is an inhibitor of DHODH. The known indazole-based DHODH inhibitors have a distinct tetrahydroindazole scaffold. Nevertheless, the broad enzymatic inhibitory profile of the indazole class of compounds suggests that screening this compound for activity against DHODH and other enzymes could be a worthwhile endeavor.
Table 2: Examples of Indazole Derivatives as DHODH Inhibitors
| Compound Class | Key Findings | Reference |
|---|---|---|
| Tetrahydroindazole derivatives | Identified as potent DHODH inhibitors; the active enantiomer increases p53 synthesis and causes S-phase cell cycle arrest in cancer cells. |
Structure Activity Relationship Sar and Computational Studies of Indazole Derivatives, with Focus on 3 4 Methoxyphenyl 1h Indazol 5 Amine
Comprehensive SAR Analysis of Substituted Indazoles
Influence of Substituent Position and Electronic Nature (e.g., C3, C5, C6, N1, N2)
The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers several positions for substitution, primarily at the C3, C5, C6, N1, and N2 atoms. nih.gov The electronic properties and steric bulk of substituents at these positions play a crucial role in modulating the biological activity.
The substitution pattern on the indazole core is a key determinant of biological activity. For instance, in a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase (Lck), the substitution on the pyrimidine (B1678525) ring and the indazole core significantly influenced their inhibitory potency. nih.gov
Table 1: Influence of Substituent Position on Biological Activity of Indazole Derivatives
| Position | Substituent Type | General Impact on Activity | Reference |
| C3 | Aryl, Heteroaryl, Amide | Often crucial for establishing key interactions with target proteins. The nature of the aryl ring and its substituents directly impacts potency. | nih.govpnrjournal.comnih.gov |
| C5 | Amino, Substituted Phenyl | Can influence selectivity and potency. For example, in some series, a 3-fluorophenyl group at C5 was found to be important for antitumor activity, with replacement by a 4-methoxyphenyl (B3050149) group leading to decreased activity. | nih.gov |
| C6 | Hydrophobic groups | Can enhance anticancer activities. | nih.gov |
| N1 | Alkyl, Aryl | Substitution at N1 can affect the orientation of other substituents and interaction with the target. N1-alkylation is a common strategy in drug design. | pnrjournal.com |
| N2 | Alkyl | Less common for substitution compared to N1, but can also influence the compound's properties. | pnrjournal.com |
This table is a generalized summary based on various indazole series and may not be directly applicable to all target classes.
Specific Impact of the 4-Methoxyphenyl Group at the C3 Position on Biological Activity
The presence of an aryl group at the C3 position is a common feature in many biologically active indazoles. researchgate.net The nature of the substituents on this aryl ring can fine-tune the compound's properties. The 4-methoxyphenyl group, in particular, introduces both steric bulk and specific electronic features.
In a study on pyrazolo[3,4-b]pyridine derivatives, which share a similar bicyclic core with indazoles, the presence of a 4-methoxyphenyl group at the position analogous to C3 was a common feature in the synthesized compounds. However, the specific contribution of the methoxy (B1213986) group was not isolated in this study. In another series of 1,2,4-triazole (B32235) derivatives, a p-methoxyphenyl substituent displayed specific antiviral activity. researchgate.net While these are different heterocyclic systems, they highlight the potential of the 4-methoxyphenyl group to impart specific biological activities.
Contribution of the 5-Amino Group to Biological Activity and Selectivity
The amino group at the C5 position of the indazole ring can significantly influence the molecule's properties. The -NH2 group is a strong electron-donating group and a hydrogen bond donor, which can be crucial for anchoring the ligand within the binding site of a biological target.
The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.gov The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for this class of drugs. Furthermore, the amino group provides a handle for further chemical modification, allowing for the introduction of other functional groups to explore the SAR and optimize properties like solubility and cell permeability.
In a study of 3-aryl(hetaryl)-5-amino-1H-1,2,4-triazoles, the amino group was a constant feature, with the investigation focusing on the impact of the 3-aryl substituent. researchgate.net This suggests the fundamental importance of the amino group for the observed activity.
Ligand Efficiency and Potency Enhancement Strategies
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. It is a useful tool for optimizing lead compounds. Strategies to enhance potency and ligand efficiency often involve optimizing the interactions between the ligand and the target protein.
For indazole derivatives, potency can be enhanced by introducing substituents that create additional favorable interactions, such as hydrogen bonds or hydrophobic interactions. For example, in a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), fragment-led de novo design was used to discover compounds with excellent ligand efficiencies (0.30–0.48). nih.gov
Another strategy involves the use of molecular hybridization, where pharmacophoric elements from different known active compounds are combined into a single molecule. This approach was used to design and synthesize novel indazole derivatives with potent antitumor activity. nih.gov
Molecular Modeling and Simulation Approaches
Computational methods are powerful tools for understanding the interactions between small molecules and their biological targets, guiding the design of more potent and selective compounds.
Molecular Docking for Ligand-Target Interaction Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can provide valuable insights into the binding mode and the key interactions that stabilize the ligand-protein complex.
For indazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For instance, in the development of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of Lck, molecular docking was used to determine the bioactive conformation of the lead compound in the ATP binding site of the kinase. nih.gov The docking results revealed key hydrogen bond interactions and hydrophobic contacts that were crucial for inhibitory activity.
Table 2: Potential Key Interactions of 3-(4-methoxyphenyl)-1H-indazol-5-amine in a Kinase Binding Site (Hypothetical)
| Moiety of Ligand | Potential Interacting Residues (Example) | Type of Interaction |
| 5-Amino group | Hinge region backbone (e.g., Alanine, Cysteine) | Hydrogen bond donor |
| Indazole N1/N2 | Hinge region backbone (e.g., Glutamate, Aspartate) | Hydrogen bond acceptor |
| 4-Methoxyphenyl group | Hydrophobic pocket (e.g., Leucine, Valine, Isoleucine) | Hydrophobic interactions |
| Methoxy oxygen | Gatekeeper residue (e.g., Threonine) | Hydrogen bond acceptor |
This table represents a hypothetical binding mode based on common kinase-inhibitor interactions and requires experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of activity for novel compounds and provides insights into the structural features essential for potency.
Both 2D and 3D QSAR models have been successfully developed for various series of indazole derivatives to predict their anticancer activity. researchgate.net
2D-QSAR: These models use descriptors calculated from the 2D structure, such as physicochemical properties and topological indices. In one study on 109 indazole derivatives as TTK inhibitors, a 2D-QSAR model was generated using Multiple Linear Regression (MLR). The model demonstrated high statistical significance and predictive power. researchgate.net
3D-QSAR: These models consider the 3D alignment of molecules and calculate interaction fields (steric, electrostatic). Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. For a set of KDR inhibitors, a CoMSIA model incorporating steric, electrostatic, and hydrophobic fields showed strong predictive ability. nih.gov Similarly, a 3D-QSAR model for indazole derivatives as TTK inhibitors was built using the k-Nearest Neighbor (kNN) approach, also showing excellent internal validation. researchgate.net
The statistical validation of these models is critical to ensure their reliability.
| Model Type | Method | Target | r² | q² | pred_r² | Reference |
| 2D-QSAR | MLR | TTK | 0.9512 | 0.8998 | 0.8661 | researchgate.net |
| 3D-QSAR | kNN-MFA | TTK | - | 0.9132 | - | researchgate.net |
| 3D-QSAR (CoMFA) | CoMFA | KDR | 0.913 | 0.504 | - | nih.gov |
| 3D-QSAR (CoMSIA) | CoMSIA | KDR | 0.947 | 0.595 | - | nih.gov |
r² (squared correlation coefficient), q² (cross-validated r²), pred_r² (external validation r²)
A major output of QSAR studies is the identification of molecular descriptors that significantly influence biological activity.
2D Descriptors: For indazole derivatives, 2D-QSAR models have highlighted the importance of descriptors related to hydrophilicity and hydrogen atom counts. researchgate.net In other heterocyclic systems, topological descriptors such as T_C_C_4 have also been identified as major contributors to activity. researchgate.net
3D Descriptors: 3D-QSAR models consistently show that steric and electrostatic fields are dominant factors in determining the binding affinities of indazole inhibitors. nih.govnih.gov Contour maps generated from these models provide a visual guide for drug design. For example, areas where bulky (steric) groups are favored or disfavored, and regions where positive or negative electrostatic potential enhances activity, can be clearly identified. These maps suggest that modifications to the 3-(4-methoxyphenyl) ring or the 5-amine position could be optimized to better fit the steric and electronic requirements of the target's active site. nih.gov
Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Analysis
While docking provides a static snapshot of a ligand in its binding site, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, revealing how the ligand and protein atoms move and fluctuate.
Pharmacophore Modeling and Virtual Screening Strategies for Novel Hits
A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response." mdpi.com Pharmacophore models serve as 3D queries to search large chemical databases for novel molecules that possess the required features, a process known as virtual screening. mdpi.comnih.gov
Pharmacophore models can be generated using either a ligand-based approach (from a set of active molecules) or a structure-based approach (from a ligand-protein complex). nih.gov For indazole derivatives, a common five-point pharmacophore hypothesis was generated based on their activity as HIF-1α inhibitors. nih.gov Such a model might consist of features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic rings, all arranged in a specific 3D geometry.
This pharmacophore model can then be used to screen libraries containing millions of compounds to identify new "hits." ijper.org The compounds that match the pharmacophore query are then typically subjected to further filtering and molecular docking to predict their binding affinity before being selected for chemical synthesis and biological testing. This strategy accelerates the discovery of structurally diverse compounds that may have the same mechanism of action as the original indazole template. mdpi.com
Lead Optimization and Translational Research Perspectives for 3 4 Methoxyphenyl 1h Indazol 5 Amine Analogs
Strategies for Efficacy and Selectivity Enhancement
The primary goal of lead optimization is to maximize a compound's therapeutic effect on its intended target while minimizing off-target interactions that can lead to toxicity. For analogs of 3-(4-methoxyphenyl)-1H-indazol-5-amine, this involves systematic structural modifications to modulate potency and selectivity.
Structure-Activity Relationship (SAR) studies are fundamental to this process. Research on related indazole structures has shown that substitutions on both the indazole ring and the appended aryl group are critical for activity. For instance, the position and nature of substituents on the indazole core can significantly influence potency. The presence of a methoxy (B1213986) group at the 5-position of an indazole ring has been shown to be important for high potency in certain kinase inhibitors. nih.gov Conversely, modifying or replacing the 5-amine group on the parent compound could be explored to alter binding interactions or physical properties.
The 4-methoxyphenyl (B3050149) group at the 3-position is another key area for modification. Altering the substitution pattern on this phenyl ring can improve selectivity. For example, introducing different groups could enhance binding to the target protein or, conversely, create steric hindrance to reduce binding to off-target proteins like the hERG channel, a common source of cardiotoxicity. nih.gov
Another powerful strategy for enhancing selectivity is scaffold rigidification. By limiting the conformational flexibility of a molecule, it can be "locked" into a bioactive conformation that is optimal for binding to the desired target, thereby reducing affinity for other targets. acs.orgacs.org This can be achieved by introducing cyclic constraints or replacing flexible linkers with more rigid structures. acs.orgacs.org For analogs of this compound, this could involve creating a fused ring system or incorporating rigid linkers between the indazole core and the phenyl ring.
| Modification Site | Structural Change | Observed Effect on Analogs | Reference |
| Indazole Core (Position 5) | Methyl group vs. Methoxy group | Methoxy derivatives showed higher potency in certain kinase inhibitor series. | nih.gov |
| Indazole Core (Position 6) | Introduction of fluorine | Resulted in improved enzymatic activity and cellular potency in FGFR inhibitors. | nih.gov |
| Aryl Group (Position 3) | Replacement of phenyl with pyridine | Led to a decrease in IC50 value against FGFR-1. | nih.gov |
| Linker/Scaffold | Rigidification via cyclic constraints | Can eliminate binding to off-targets (e.g., CB1R) and enhance selectivity for the desired target (e.g., CB2R). | acs.orgacs.org |
| Amine Moiety (Position 5) | Conversion to amide or sulfonamide | Hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity in a series of VEGFR-2 inhibitors. | nih.gov |
Design of Targeted Libraries for Structure-Guided Optimization
Modern drug discovery relies heavily on rational design to create focused libraries of compounds, moving away from large, random screening approaches. For analogs of this compound, structure-guided and knowledge-based design are key to optimizing leads efficiently. nih.gov
Structure-Based Design: When the three-dimensional structure of the biological target (e.g., a protein kinase) is known, computational docking studies can be performed. nih.gov These simulations predict how analogs of the lead compound will bind in the active site, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For example, docking studies on ULK1 inhibitors with an indazole core revealed that the two nitrogen atoms of the indazole ring form crucial hydrogen bonds with the hinge region of the kinase. nih.gov This information allows chemists to design new analogs with modifications that strengthen these interactions or form new ones, thereby improving potency.
Fragment-Based and Molecular Hybridization Approaches: This strategy involves combining structural motifs from different known active compounds. The 1H-indazole-3-amine structure is a recognized "hinge-binding" fragment in many kinase inhibitors. nih.gov A targeted library could be designed by keeping the this compound core intact while systematically adding a variety of chemical fragments or side chains known to interact with other regions of the target's binding pocket. This molecular hybridization can lead to novel compounds with enhanced activity. nih.gov
In Silico Screening: Before synthesis, virtual libraries of designed analogs can be screened in silico against a model of the target protein. This allows for the prioritization of compounds that are most likely to be active, saving significant time and resources. nih.gov Furthermore, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to filter out compounds with likely poor pharmacokinetic profiles early in the design phase. researchgate.net
The synthesis of these targeted libraries often employs efficient, modular chemical routes. For example, coupling reactions like the Buchwald-Hartwig or Suzuki reactions can be used to readily introduce a wide diversity of aryl groups at the 3-position of the indazole core. nih.govresearchgate.net
Preclinical Development Considerations and Pharmacokinetic Profiling
A potent and selective compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentration and for an adequate duration. Therefore, preclinical development involves rigorous evaluation of the pharmacokinetic (PK) and ADME properties of lead candidates. mdpi.com
Key PK parameters evaluated for indazole analogs include:
Bioavailability (F): The fraction of an administered dose that reaches systemic circulation. Poor oral bioavailability is a significant hurdle for many promising compounds. mdpi.com Indazole derivatives have shown variable oral bioavailability, with some demonstrating good absorption (e.g., 72% in rats for one analog) while others are more limited. nih.gov
Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, typically assessed using liver microsomes or hepatocytes. nih.gov The indazole ring and its substituents can be sites of metabolic modification.
Plasma Protein Binding: The extent to which a compound binds to proteins in the blood. High protein binding can limit the amount of free drug available to exert a therapeutic effect. mdpi.com
Clearance (CL): The rate at which a compound is removed from the body. Rapid clearance can lead to a short duration of action, requiring more frequent dosing.
A common challenge with indazole-based compounds is their often high lipophilicity (high LogP or LogD values), which can lead to poor solubility, high plasma protein binding, and rapid metabolism, complicating their development. acs.orgmdpi.com
| Compound Type | Administration Route | Key Pharmacokinetic Findings | Reference |
| Indazole-based HDAC/VEGFR inhibitor (Compound 131) | Oral (in SD rats) | Showed desirable PK profile with oral bioavailability of 72%. | nih.gov |
| Valinate/tert-leucinate indazole-3-carboxamides | N/A (In vitro) | Generally high protein binding (88.9% to 99.5%) and LogD7.4 values from 2.81 to 4.95. | mdpi.com |
| Model Compound G7883 | PO, IP, SC (in mice) | An SC oil formulation extended the half-life 2.5-fold compared to the PO route, demonstrating the impact of formulation. | mdpi.com |
| Indazole-based 5-HT4R Antagonists | N/A (In vitro) | Identified compounds with good in vitro pharmacokinetic properties, suggesting potential for further development. | nih.govacs.org |
Challenges and Opportunities in Indazole-Based Drug Development
The development of indazole-based therapeutics, including analogs of this compound, is accompanied by both significant challenges and promising opportunities.
Challenges:
Selectivity: For many target classes, such as protein kinases, achieving selectivity can be difficult due to high homology among family members. researchgate.net Off-target inhibition can lead to undesirable side effects.
Physicochemical Properties: As noted, indazole derivatives can suffer from poor solubility and high lipophilicity, which negatively impact their "drug-likeness" and oral bioavailability. acs.orgresearchgate.net
Synthesis: While many synthetic routes exist, the efficient and regioselective synthesis of complex, multi-substituted indazoles can still be challenging. researchgate.net
Drug Resistance: For targets like kinases in cancer, the development of resistance mutations is a major clinical challenge that must be considered during the design phase. researchgate.net
Opportunities:
Proven Therapeutic Scaffold: The indazole core is a "privileged" structure in medicinal chemistry, with several approved drugs on the market, such as Pazopanib and Axitinib. nih.govrsc.org This history of success validates the scaffold's utility and provides a wealth of knowledge to guide new discovery programs.
Versatile Binding Capabilities: The indazole ring is an effective bioisostere for other heterocycles and can form key hydrogen bond interactions with many important biological targets, particularly the hinge region of kinases. nih.govnih.gov
Advanced Drug Design: Modern computational chemistry, structure-based design, and a deeper understanding of SAR provide powerful tools to overcome traditional challenges like selectivity. nih.govnih.gov
New Modalities: There are opportunities to design indazole derivatives that act through novel mechanisms, such as covalent or allosteric inhibition, which may offer advantages in terms of potency and selectivity, and could potentially overcome resistance. nih.gov
Concluding Remarks and Future Research Trajectories
Synthesis of Current Understanding of 3-(4-methoxyphenyl)-1H-indazol-5-amine and its Place in Indazole Medicinal Chemistry
The indazole core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry due to the versatile biological activities of its derivatives. nih.gov Compounds containing the indazole nucleus are found in numerous commercially available drugs, highlighting their therapeutic relevance. researchgate.net Within this important class of molecules, this compound represents a structure of considerable interest, combining several key features known to be valuable in drug design.
The synthesis of 3,5-disubstituted indazole derivatives is often achieved through modern synthetic methodologies. nih.gov A plausible and efficient route for synthesizing this compound involves a multi-step process starting from a readily available precursor like 5-bromo-2-fluorobenzonitrile. This starting material can be cyclized with hydrazine (B178648) hydrate (B1144303) to form 5-bromo-1H-indazol-3-amine in high yield. nih.gov The subsequent and crucial step involves a Suzuki coupling reaction, a powerful cross-coupling method in organic synthesis. nih.gov This reaction would couple the 5-bromo-1H-indazol-3-amine with (4-methoxyphenyl)boronic acid to introduce the 4-methoxyphenyl (B3050149) group at the C-5 position of the indazole ring. nih.govmdpi.com This strategic introduction of an aromatic group at the C-5 position is a key approach for discovering highly active and selective inhibitors of various biological targets. mdpi.com
In the landscape of medicinal chemistry, the indazole scaffold is recognized as a "privileged structure." austinpublishinggroup.com More specifically, the 1H-indazole-3-amine framework is an effective "hinge-binding" fragment, a critical feature for inhibitors that target the ATP-binding site of protein kinases. nih.govmdpi.com This has been demonstrated in clinically relevant molecules like Linifanib, where the indazole core binds effectively to the hinge region of tyrosine kinases. nih.govmdpi.com The subject compound, this compound, possesses this key 1H-indazole-3-amine moiety. The addition of the 4-methoxyphenyl group at the 5-position provides a vector for exploring further interactions within a target's binding pocket, potentially enhancing potency and selectivity. The methoxy (B1213986) group, in particular, is a common feature in kinase inhibitors and can influence solubility and metabolic stability. nih.gov Therefore, this compound is well-positioned as a valuable scaffold or intermediate for the development of novel therapeutic agents, particularly kinase inhibitors. nih.govmdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 239.28 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C3C=C(C=C2)N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 68.9 Ų |
Emerging Avenues for Indazole Derivative Research and Novel Target Identification
The indazole heterocycle is a cornerstone for the development of drugs targeting a wide array of diseases. nih.gov The structural framework of this compound makes it an ideal candidate for exploration in several emerging research areas.
Oncology: The most prominent application of indazole derivatives is in cancer therapy. nih.govnih.gov A multitude of indazole-based compounds have been developed as potent inhibitors of various protein kinases that are critical for tumor growth and proliferation, such as VEGFR, FGFR, and anaplastic lymphoma kinase (ALK). nih.govnih.gov For instance, 3-aminoindazole derivatives have been optimized to yield highly potent ALK inhibitors like Entrectinib. nih.gov Given that this compound contains the essential 3-aminoindazole core, it serves as a promising starting point for designing novel kinase inhibitors. Structure-activity relationship (SAR) studies on related series have shown that substitution at the 5-position of the indazole ring significantly impacts inhibitory activity. nih.gov While a 4-methoxyphenyl group has been shown in some contexts to be less potent than a 3-fluorophenyl group against certain cell lines like K562, its impact is target-dependent, warranting investigation across a panel of different kinases. nih.gov
Infectious Diseases: Beyond oncology, indazole derivatives are being investigated for novel therapeutic applications. Researchers have discovered indazole-based compounds that act as bacterial DNA Gyrase B (GyrB) inhibitors, demonstrating excellent antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This opens a promising avenue for combating widespread antimicrobial resistance.
Inflammation and Immunology: The anti-inflammatory properties of indazole derivatives are well-documented, with some compounds showing efficacy by inhibiting key signaling pathways such as JNK phosphorylation. researchgate.net This suggests a potential role for new indazole compounds in treating acute lung injury and other inflammatory conditions. researchgate.net
Neurodegenerative Diseases: More recently, research has extended to the central nervous system. Dual inhibitors of Fyn and GSK-3β kinases, based on related heterocyclic scaffolds, are being developed for their potential neuroprotective and neuromodulatory properties, aiming to address neurodegenerative diseases.
The diverse biological activities of the indazole scaffold underscore the potential of this compound as a versatile building block. Its structural elements can be systematically modified—for example, by derivatizing the 5-amino group or altering the substitution on the phenyl ring—to optimize activity against these emerging and established therapeutic targets.
Potential for Clinical Translation and Therapeutic Innovation in Specific Disease Areas
The path from a promising chemical scaffold to a clinically approved therapeutic is challenging, yet the indazole core has successfully navigated this process multiple times. Several indazole-containing drugs are used in clinical practice, primarily in oncology, which provides a strong precedent for the future development of new derivatives. nih.gov Marketed drugs such as Axitinib, Pazopanib, Niraparib, and Entrectinib validate the indazole ring as a core structure for effective and safe medicines. nih.govnih.gov
The clinical potential of a compound like this compound lies in its capacity to serve as a foundational structure for generating new chemical entities with improved therapeutic profiles. The 1H-indazole-3-amine moiety provides a validated anchor for kinase inhibition. nih.gov The innovation potential resides in the strategic modification of its peripheral substituents to achieve desired pharmacological properties. For example, the introduction of different groups at the C-5 position is a known strategy to enhance target selectivity and potency. mdpi.com The amine group at the 5-position offers a reactive handle for introducing moieties that can improve oral bioavailability, solubility, or target residence time, similar to how a piperazine (B1678402) group enhances these properties in drugs like Imatinib. mdpi.com
Oncology: In cancer treatment, the focus is on developing more selective inhibitors that can overcome drug resistance. By using this compound as a starting point, medicinal chemists could design focused libraries of compounds to screen against panels of kinases, including those for which resistance to current therapies is a problem. The goal would be to identify derivatives with high potency against specific cancer-driving kinases while minimizing off-target effects. nih.gov
Infectious and Inflammatory Diseases: For non-cancer indications, such as bacterial infections or inflammatory disorders, the scaffold offers a departure point for exploring entirely new mechanisms of action. researchgate.net Clinical translation in these areas would require demonstrating a novel mechanism or a superior safety profile compared to existing treatments.
The successful clinical translation of a derivative of this compound would depend on rigorous preclinical evaluation, including studies on its mechanism of action, pharmacokinetics, and toxicology. The existing success of the indazole class provides a valuable roadmap and a degree of confidence in the potential for developing innovative and effective therapies from this promising chemical scaffold. researchgate.net
Q & A
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-1H-indazol-5-amine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step processes, such as:
- Condensation reactions : Starting with substituted thiourea analogues or pyrazole derivatives. For example, halogenated derivatives are synthesized via cyclization of thiourea intermediates using phosphorus oxychloride at elevated temperatures (120°C) .
- Vilsmeier–Haack reactions : Used to prepare pyrazole-carbaldehyde intermediates, which are further functionalized via nucleophilic substitution or oxidation .
- Characterization : Intermediates and final products are confirmed using X-ray crystallography (e.g., confirming regiochemistry of derivatives) and spectroscopic techniques (¹H/¹³C NMR, IR).
Q. What software tools are recommended for structural refinement and visualization of this compound?
Methodological Answer:
- SHELX suite : Widely used for small-molecule crystallographic refinement (e.g., SHELXL for refinement, SHELXS for structure solution) .
- WinGX and ORTEP : Provide interfaces for data processing, geometry analysis, and visualization of anisotropic displacement ellipsoids .
- Validation : Mercury or PLATON for checking crystallographic data integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
Methodological Answer:
- Substituent variation : Introduce halogen, alkyl, or aryl groups at specific positions (e.g., 4-methoxyphenyl or indazole-NH₂) to modulate electronic and steric effects .
- Biological assays : Test derivatives against target systems (e.g., in vitro antitubercular activity assays using Mycobacterium tuberculosis H37Rv strains) .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., mycobacterial enoyl-ACP reductase) .
Q. How should researchers address contradictions in crystallographic or bioactivity data?
Methodological Answer:
- Crystallographic discrepancies : Re-refine data using alternative software (e.g., OLEX2 vs. SHELXL) and validate with R-factor metrics. Cross-check hydrogen bonding and torsion angles with similar structures (e.g., 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine ).
- Bioactivity variability : Control for assay conditions (e.g., pH, solvent stability) and confirm compound purity via HPLC. Use orthogonal assays (e.g., enzymatic vs. cell-based) to verify activity .
Q. What strategies are effective in resolving polymorphism or solvatomorphism in crystallographic studies?
Methodological Answer:
- Crystallization screening : Use high-throughput platforms (e.g., CrystalFormer) to test solvents (DMSO, MeOH) and temperatures.
- Hirshfeld surface analysis : Compare packing motifs and intermolecular interactions (e.g., π-π stacking in 3-phenyl-1H-1,2,4-triazol-5-amine derivatives) .
- Dynamic NMR : Monitor conformational flexibility in solution to predict polymorph stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to better reflect protonation states of the indazole-NH₂ group .
- Experimental validation : Synthesize and test computationally prioritized derivatives. For example, fluorinated analogs may show enhanced membrane permeability but reduced solubility, impacting activity .
Key Findings from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
